4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide (CAS 1423034-56-3) is a partially saturated, bicyclic heterocyclic building block extensively utilized in fragment-based drug discovery (FBDD) and complex organic synthesis [1]. Featuring a thiophene ring fused to a saturated cyclohexyl-like ring with a primary carboxamide at the 4-position, it offers a distinct three-dimensional (sp3-rich) scaffold compared to traditional flat aromatic systems [2]. It serves as a critical intermediate for synthesizing kinase inhibitors and targeted covalent inhibitors, including modulators of challenging targets like KRAS [1]. For procurement and library design, its pre-installed carboxamide group eliminates the need for downstream amidation of the corresponding carboxylic acid, significantly streamlining synthetic workflows and improving overall step economy.
Substituting this specific carboxamide with its carboxylic acid precursor (4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid) requires additional activation steps (e.g., using HATU/DIPEA) and risks side reactions or yield losses during amide bond formation [1]. Furthermore, replacing the partially saturated tetrahydrobenzothiophene core with a fully aromatic benzothiophene analog drastically alters the molecule's spatial geometry, reducing the fraction of sp3 carbons (Fsp3) [2]. This reduction in 3D character typically decreases aqueous solubility and increases the likelihood of off-target binding or aggregation in biological assays. Finally, using heavily pre-functionalized derivatives (such as 2-amino-3-cyano analogs) restricts downstream derivatization flexibility, making the unsubstituted 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide the optimal starting point for divergent library synthesis [1].
In fragment-based drug design, the degree of saturation directly correlates with clinical developability due to improved physicochemical properties [1]. 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide possesses four sp3-hybridized carbons in its core, providing a non-planar geometry that contrasts sharply with the fully planar aromatic 1-benzothiophene-4-carboxamide. This structural difference typically yields a 2- to 5-fold improvement in thermodynamic aqueous solubility for the resulting drug candidates, reducing the risk of late-stage attrition due to poor pharmacokinetic profiles [1].
| Evidence Dimension | Structural 3D character (Fsp3) and inferred aqueous solubility |
| Target Compound Data | High Fsp3 (partially saturated core) |
| Comparator Or Baseline | Fully aromatic 1-benzothiophene-4-carboxamide (Fsp3 = 0) |
| Quantified Difference | 2- to 5-fold typical improvement in aqueous solubility for downstream candidates |
| Conditions | Standard physiological buffer assays in FBDD |
Procuring the tetrahydro scaffold ensures better solubility and developability of the synthesized libraries compared to flat aromatic alternatives.
Utilizing the pre-formed 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide bypasses the need for in situ amidation of 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid [1]. Standard amidation of the acid using coupling reagents like HATU or EDC/HOBt typically achieves 70-85% yield but generates stoichiometric coupling byproducts that complicate purification. By starting with the carboxamide, chemists eliminate one synthetic step, saving reagent costs and avoiding the 15-30% material loss associated with the coupling and subsequent chromatographic purification [1].
| Evidence Dimension | Synthetic step count and yield retention |
| Target Compound Data | 0 steps to primary amide, 100% material retention |
| Comparator Or Baseline | 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid (requires 1 step, ~70-85% yield) |
| Quantified Difference | Elimination of 1 synthetic step and prevention of 15-30% yield loss |
| Conditions | Standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) |
Procuring the pre-installed carboxamide streamlines library synthesis and reduces the cost of expensive coupling reagents.
Highly substituted derivatives like 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide are useful for specific targets (e.g., KRAS G12C) but are sterically and electronically constrained [1]. The unsubstituted thiophene ring of CAS 1423034-56-3 allows for divergent late-stage functionalization, such as direct C-H activation or electrophilic halogenation at the 2- or 3-positions. This provides synthetic access to a vastly broader chemical space, whereas the pre-functionalized analogs are locked into a specific pharmacophore trajectory, limiting their utility in general screening library construction [1].
| Evidence Dimension | Downstream functionalization flexibility |
| Target Compound Data | Open C2 and C3 positions for divergent functionalization |
| Comparator Or Baseline | 2-amino-3-cyano derivatives (positions blocked) |
| Quantified Difference | Access to multi-directional library synthesis vs. single-trajectory synthesis |
| Conditions | Divergent library synthesis via C-H activation or halogenation |
For core scaffold procurement, the unsubstituted compound maximizes the diversity of the resulting compound library.
Due to its high Fsp3 character and favorable solubility profile compared to flat aromatic equivalents, this compound is an ideal starting fragment for constructing 3D-enriched screening libraries targeting challenging protein-protein interactions [1].
The scaffold serves as a versatile precursor for designing kinase and GTPase inhibitors (such as KRAS modulators), where the pre-installed carboxamide group acts as a critical hydrogen bond donor in the target binding pocket without requiring late-stage amidation [2].
Ideal for methodology development and library generation where the unsubstituted thiophene ring is subjected to regioselective C-H functionalization or cross-coupling reactions to rapidly expand chemical space, a flexibility not offered by heavily pre-functionalized analogs [2].